N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide
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Overview
Description
N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide is a complex organic compound that belongs to the class of lysine derivatives This compound is characterized by the presence of benzyloxycarbonyl groups and a dimethylphenyl group attached to the lysinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide typically involves the protection of lysine’s amino groups with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide to form N2,N~6~-bis[(benzyloxy)carbonyl]lysine . This intermediate is then reacted with 2,5-dimethylphenyl isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be removed under acidic or basic conditions to yield the free amine.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The benzyloxycarbonyl groups can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Substitution: Reagents like trifluoroacetic acid or other carbamates can be used for substitution reactions.
Major Products Formed
Hydrolysis: Free lysine or its derivatives.
Oxidation: Oxidized lysine derivatives.
Substitution: Lysine derivatives with new protective or functional groups.
Scientific Research Applications
N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N2,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can protect the amino groups of lysine, allowing selective reactions to occur at other sites on the molecule . This selective reactivity is crucial for its use in synthetic organic chemistry and peptide synthesis.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~6~-bis[(benzyloxy)carbonyl]lysine
- Methyl N6-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)-L-lysinate
- N~6~-Carbobenzyloxy-N~2~,N~2~-bis(carboxymethyl)-L-lysine
Uniqueness
N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other lysine derivatives. This structural feature allows for specific interactions and applications in synthetic chemistry and biological studies .
Properties
Molecular Formula |
C30H35N3O5 |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
benzyl N-[1-(2,5-dimethylanilino)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C30H35N3O5/c1-22-16-17-23(2)27(19-22)32-28(34)26(33-30(36)38-21-25-13-7-4-8-14-25)15-9-10-18-31-29(35)37-20-24-11-5-3-6-12-24/h3-8,11-14,16-17,19,26H,9-10,15,18,20-21H2,1-2H3,(H,31,35)(H,32,34)(H,33,36) |
InChI Key |
APXQLQGAEVSXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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